1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-
Description
Significance of the 1,3,4-Oxadiazole (B1194373) Moiety in π-Conjugated Systems
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its structure and electronic nature impart several crucial characteristics to the π-conjugated systems in which it is incorporated.
Electron-Deficient Nature : The 1,3,4-oxadiazole moiety is inherently electron-deficient, or n-type, due to the presence of two electronegative nitrogen atoms and an oxygen atom. researchgate.networdpress.com This property facilitates the injection and transport of electrons, making materials containing this ring highly suitable for use as electron-transport layers (ETLs) in electronic devices. researchgate.netrsc.org
High Stability : Molecules incorporating the 1,3,4-oxadiazole ring are known for their excellent thermal and chemical stability. researchgate.net This robustness is critical for the operational lifetime and durability of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), which can degrade under high temperatures and electrical stress. chemimpex.com
Photoluminescence : While the oxadiazole chromophore itself does not typically fluoresce, its incorporation into a larger conjugated system with aromatic substituents, such as phenyl groups, can lead to materials with high photoluminescence quantum yields. researchgate.networdpress.com This makes them prominent candidates for use as emitters or fluorescent probes. researchgate.netchemimpex.com
Tunable Properties : The ease of synthesis and the possibility of appending different π-conjugated groups at the 2- and 5-positions of the oxadiazole ring allow for fine-tuning of the molecule's electronic and optical properties. researchgate.netresearchgate.net This synthetic versatility enables researchers to design materials with specific energy levels (HOMO/LUMO) and emission colors for targeted applications.
Influence of Biphenyl (B1667301) Substitution on Electronic and Optical Properties
The introduction of a [1,1'-biphenyl]-4-yl- group onto the 1,3,4-oxadiazole core significantly modulates the molecule's properties, enhancing its performance in materials science applications. The biphenyl moiety, consisting of two connected phenyl rings, extends the π-conjugated system compared to a single phenyl substituent.
This extension of conjugation has several key effects:
Altered Energy Levels : Increasing the conjugation length generally leads to a decrease in the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This change directly affects the absorption and emission spectra of the material, often causing a shift to longer wavelengths (a red-shift). researchgate.net
Enhanced Luminescence : The biphenyl group enhances the inherent luminescent properties of aryl-substituted oxadiazoles (B1248032). Compounds like 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole exhibit strong luminescence and high photoluminescence quantum efficiency, making them suitable as laser dyes and fluorescent materials. chemimpex.commedchemexpress.com
Improved Charge Transport : The planar structure and extended π-system of the biphenyl group can facilitate intermolecular π-π stacking interactions. wordpress.comnih.gov These interactions are crucial for efficient charge transport in the solid state, a necessary property for high-performance organic electronics. The structure of these molecules allows for efficient charge transport, which is critical for enhancing the performance of electronic devices. chemimpex.com
The table below illustrates the typical photophysical properties of a well-studied biphenyl-oxadiazole compound.
| Property | Value / Description | Source(s) |
| Compound | 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole | chemimpex.com |
| Common Acronym | PBD | wordpress.com |
| Key Features | Excellent thermal stability, strong luminescence, efficient charge transport. | chemimpex.com |
| Photoluminescence | High quantum efficiency. | medchemexpress.com |
| Molecular Formula | C₂₀H₁₄N₂O | nih.gov |
Overview of Current Research Trajectories for Biphenyl-Oxadiazole Architectures in Non-Biological Applications
The unique combination of properties endowed by the biphenyl and 1,3,4-oxadiazole moieties has positioned these compounds as critical components in various areas of materials science, particularly in optoelectronics.
Organic Light-Emitting Diodes (OLEDs) : The most prominent application for biphenyl-oxadiazole derivatives is in OLEDs. rsc.orgchemimpex.com Due to their high electron affinity and thermal stability, they are extensively used as electron-transport materials. rsc.org Research has shown that using a thin layer of a biphenyl-oxadiazole derivative, such as 2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD), as a buffer layer can improve the balance of hole and electron injections, leading to enhanced power efficiency and operational durability in OLEDs. researchgate.net
Fluorescent Probes and Sensors : The strong luminescence of these compounds has led to their exploration as fluorescent probes for detecting specific analytes. chemimpex.com Their photophysical properties can change in the presence of certain chemicals, allowing for sensory applications.
Laser Dyes : Certain biphenyl-substituted 1,3,4-oxadiazoles are classified as laser dyes due to their high photoluminescence quantum efficiency, which is a critical requirement for materials used in dye lasers. medchemexpress.com
Organic Photovoltaics (OPVs) : The electron-accepting (n-type) nature of these materials makes them potential candidates for use as acceptor materials in organic solar cells, contributing to advancements in renewable energy technologies. chemimpex.com
The table below summarizes the primary research applications for these compounds.
| Application Area | Role of Biphenyl-Oxadiazole Compound | Key Enabling Properties | Source(s) |
| OLEDs | Electron-Transport Layer (ETL), Hole-Injecting Buffer Layer | Electron-deficient nature, high thermal stability, good film-forming capabilities. | rsc.orgchemimpex.comresearchgate.net |
| Sensors | Fluorescent Probe | Strong and sensitive luminescence. | researchgate.netchemimpex.com |
| Laser Dyes | Gain Medium | High photoluminescence quantum efficiency. | medchemexpress.com |
| Organic Photovoltaics | Electron-Acceptor Material | Efficient charge transport, electron-deficient character. | chemimpex.com |
Structure
3D Structure
Properties
CAS No. |
838-51-7 |
|---|---|
Molecular Formula |
C14H10N2O |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-(4-phenylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H10N2O/c1-2-4-11(5-3-1)12-6-8-13(9-7-12)14-16-15-10-17-14/h1-10H |
InChI Key |
FBTUGBHYOQBNDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=CO3 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization for Property Elucidation
Electronic Absorption and Emission Spectroscopy for Photophysical Insights
Photophysical characterization is fundamental to elucidating the electronic behavior of PBD. The presence of the 1,3,4-oxadiazole (B1194373) core linked to phenyl and biphenyl (B1667301) moieties creates a conjugated system with distinct optical properties.
The electronic absorption spectrum of 1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl- is dominated by strong absorption bands resulting from π-π* electronic transitions within its extended conjugated framework. In a chloroform (B151607) solution, the pure compound exhibits a distinct absorption spectrum in the 225–350 nm region. wordpress.com The primary 0-0 absorption band, which signifies the transition from the lowest vibrational level of the ground state to the lowest vibrational level of the excited state, is observed at approximately 305 nm. wordpress.com
The attachment of the phenyl and biphenyl rings to the central 1,3,4-oxadiazole core is crucial for its optical properties. While the five-membered oxadiazole ring itself is not fluorescent, its substitution with these aromatic groups leads to the appearance of strong absorption bands. wordpress.com The biphenyl group, in particular, extends the π-conjugation of the molecule, influencing the energy of the electronic transitions and thus the position of the absorption maxima. In thin films, the absorption profile can become diffused and broadened, which may be attributed to intermolecular interactions and the formation of aggregates. wordpress.com For instance, in spin-coated films mixed with a polymer matrix like poly(methyl methacrylate) (PMMA), the absorption spectra show broadened profiles with little to no shift in band position compared to the solution spectrum, suggesting the presence of isolated molecules or small aggregates. wordpress.com
| Solvent/State | Absorption Maxima (λmax) | Reference |
|---|---|---|
| Chloroform Solution | 305 nm (0-0 band) | wordpress.com |
| Polymer Film (PBD-PMMA) | Broadened profile, similar to solution | wordpress.com |
The fluorescence spectra of PBD derivatives provide deeper insight into their emissive properties. Generally, the fluorescence spectra of these compounds exhibit more defined band structures compared to their absorption spectra. wordpress.com In microcrystalline form, PBD shows a fluorescence spectrum with a 0-0 band at 374 nm and another prominent band at 391 nm. wordpress.com
When incorporated into mixed Langmuir-Blodgett films, the fluorescence spectra can be influenced by molecular aggregation. A weak hump around 418 nm may appear, which is absent in the microcrystal spectrum. wordpress.com The quenching of higher-energy bands in these organized assemblies can be attributed to reabsorption effects arising from the formation of aggregates. wordpress.com In solution, a prominent and intense band can be observed at a shorter wavelength, for example, around 358 nm in chloroform. wordpress.com The significant difference between the absorption maximum in solution (~305 nm) and the emission maxima indicates a substantial Stokes shift, a common feature in such fluorescent molecules.
| Solvent/State | Emission Maxima (λem) | Reference |
|---|---|---|
| Chloroform Solution | ~358 nm | wordpress.com |
| Microcrystal | 374 nm (0-0 band), 391 nm | wordpress.com |
| Mixed LB Film | 374 nm, 391 nm, ~418 nm (hump) | wordpress.com |
| Compound Derivative | State | Photoluminescence Quantum Yield (PLQY) | Reference |
|---|---|---|---|
| Polymeric Alkoxy PBD | Film | 27 ± 3 % | wiley-vch.de |
Solid-State Structural Analysis and Morphological Characterization
The arrangement of molecules in the solid state significantly impacts the material's bulk properties, including charge transport and light emission efficiency. Therefore, understanding the crystalline structure and thin-film morphology is essential.
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The crystal structure of 1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl- has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 780778. nih.gov This data provides exact bond lengths, bond angles, and intermolecular distances, confirming the molecular geometry and packing arrangement.
In the solid state, PBD and its derivatives often organize into well-defined stacks due to strong π-π interactions between the aromatic rings of adjacent molecules. wordpress.com This stacking can lead to the formation of different types of molecular aggregates, such as J-aggregates or H-aggregates, which have distinct spectroscopic signatures. In Langmuir-Blodgett films, PBD has been shown to form H-type aggregates. wordpress.com The relative orientation of molecules within these aggregates is influenced by factors like the rotation of the two phenyl rings in the biphenyl unit. wordpress.com This rotation can alter the direction of the molecular dipole moment, thereby affecting the aggregation behavior and the resulting spectral properties. wordpress.com
| Crystallographic Data for 1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl- | |
|---|---|
| Parameter | Value |
| CCDC Number | 780778 |
| Detailed crystallographic parameters such as crystal system, space group, and unit cell dimensions are available via the associated CCDC deposition number. nih.gov |
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), along with Atomic Force Microscopy (AFM), are invaluable for visualizing the morphology of materials on the micro- and nanoscale. For oxadiazole derivatives, these methods reveal how molecules self-assemble into larger structures and form films.
Studies on Langmuir-Blodgett films suggest that PBD molecules tend to arrange themselves in a vertical orientation at the air-water interface, facilitating the formation of stacks that get embedded within a matrix material. wordpress.com While specific electron microscopy images for the title compound are not provided in the search results, related 1,3,4-oxadiazole derivatives have been shown to form nanofiber-like structures through self-assembly processes. This compound is also known to form stable thin films, which is a critical characteristic for its use in organic electronic devices. chemimpex.com The morphology and surface roughness of such films, often prepared by methods like spin-coating, can be precisely characterized by AFM, revealing the quality and uniformity of the deposited layer.
Temperature-Dependent Spectroscopic Techniques (e.g., FTIR) for Molecular Interactions
Temperature-dependent Fourier-transform infrared (FTIR) spectroscopy serves as a powerful, non-destructive technique for investigating the nature and strength of intermolecular interactions in the solid state of complex organic molecules such as 1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-. By monitoring the vibrational spectra of the molecule as a function of temperature, subtle changes in bond energies and molecular conformations can be detected, providing insight into non-covalent forces that dictate the supramolecular architecture.
In crystalline 2,5-diaryl-1,3,4-oxadiazole derivatives, molecular packing is significantly influenced by weak, non-covalent interactions, including π–π stacking between aromatic rings and C–H⋯N or C–H⋯π hydrogen bonds. rsc.orgrsc.orgnih.gov These interactions, while individually weak, collectively play a crucial role in the stability of the crystal lattice and can influence the material's bulk properties.
A temperature-dependent FTIR study would focus on specific vibrational modes sensitive to these intermolecular forces. As thermal energy is introduced into the system (i.e., temperature increases), the energy is sufficient to disrupt these weak interactions, leading to an increase in intermolecular distances and a change in the molecular environment. This perturbation is reflected in the FTIR spectrum by:
Shifts in Peak Positions: A weakening of intermolecular bonds typically results in a blue shift (shift to higher wavenumber) for stretching vibrations and a red shift (shift to lower wavenumber) for bending vibrations of the involved functional groups.
Changes in Peak Broadening: As temperature increases, increased molecular motion can lead to a broader distribution of vibrational states, resulting in the broadening of absorption bands.
For a compound like 1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-, key vibrational bands to monitor would include the C=N and C–O–C stretching modes of the oxadiazole ring and the C-H out-of-plane bending modes of the biphenyl aromatic system. nih.gov For example, the C–H⋯N interaction between a hydrogen on a phenyl ring and a nitrogen atom of the oxadiazole ring in an adjacent molecule would restrict the C-H bending vibration. rsc.org As temperature increases and this interaction weakens, a shift in the position of the corresponding C-H vibrational band would be expected. Similarly, changes in π-π stacking distances would alter the electronic environment of the aromatic rings, influencing the C=C stretching vibrations.
| Vibrational Mode | Typical Wavenumber (cm-1) | Significance in Interaction Studies |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Sensitive to C-H⋯π and C-H⋯N interactions. |
| C=N Stretch (Oxadiazole Ring) | 1625-1600 | Highly sensitive to the electronic environment and intermolecular forces affecting the heterocycle. nih.gov |
| Aromatic C=C Stretch | 1600-1450 | Changes can indicate alterations in π-π stacking interactions between the biphenyl rings. |
| C-O-C Stretch (Oxadiazole Ring) | ~1240 | Monitors the environment around the ether linkage within the oxadiazole core. nih.gov |
| Aromatic C-H Out-of-Plane Bend | 900-675 | Sensitive to packing and steric hindrance caused by intermolecular contacts. |
Advanced Nuclear Magnetic Resonance Spectroscopy for Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like 1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-. Techniques such as 1H NMR, 13C NMR, and two-dimensional (2D) NMR experiments provide definitive information on the molecular skeleton, connectivity, and the electronic environment of each atom. nih.gov
1H and 13C NMR Spectroscopy: The 1H NMR spectrum provides information about the number and environment of protons in the molecule. For a 2-(biphenyl-4-yl)-5-substituted-1,3,4-oxadiazole, the aromatic region of the spectrum is typically complex, showing a series of multiplets corresponding to the nine unique protons of the biphenyl group. Their exact chemical shifts are influenced by the electronic nature of the substituent at the 5-position of the oxadiazole ring.
The 13C NMR spectrum is particularly informative for confirming the core structure. A key diagnostic feature for 2,5-disubstituted 1,3,4-oxadiazoles is the chemical shift of the two carbon atoms within the oxadiazole ring (C2 and C5). These carbons are significantly deshielded due to the adjacent electronegative oxygen and nitrogen atoms, causing them to resonate at a very downfield region, typically between 163 and 168 ppm. nih.gov The remaining signals correspond to the twelve carbons of the biphenyl moiety.
| Nucleus | Molecular Fragment | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| 1H | Biphenyl Aromatic Protons | 7.30 - 8.50 | Appears as a complex set of multiplets. Protons ortho to the oxadiazole ring are typically the most downfield. |
| Oxadiazole Proton (C5-H) | ~5.60 - 5.70 | Only present if the C5 position is unsubstituted. | |
| 13C | Oxadiazole Carbons (C2, C5) | 163 - 168 | Characteristic downfield signals confirming the heterocyclic core. nih.gov |
| Biphenyl Aromatic Carbons | 120 - 145 | Includes signals for 12 carbons, with quaternary carbons showing distinct shifts. |
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. It is used to trace the connectivity of protons within each of the two phenyl rings of the biphenyl group, confirming their individual spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of protonated carbons in the 13C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful technique for elucidating the complete molecular framework. It reveals correlations between protons and carbons that are separated by two or three bonds. For 1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-, HMBC would be critical for establishing:
The connection between the two phenyl rings of the biphenyl group, by showing a correlation from protons on one ring to the quaternary carbon of the other.
The linkage of the biphenyl unit to the oxadiazole ring, by revealing a correlation between the protons on the phenyl ring closest to the heterocycle and the C2 carbon of the oxadiazole ring.
Together, these advanced NMR methods provide a complete and detailed picture of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity.
Computational and Theoretical Investigations of Molecular and Electronic Structure
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the electronic structure of molecules. mdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for studying relatively large organic molecules like 2-([1,1'-biphenyl]-4-yl)-1,3,4-oxadiazole. Calculations are often performed using hybrid functionals, such as B3LYP, combined with appropriate basis sets (e.g., 6-31G** or 6-311++G(d,p)) to achieve reliable predictions of molecular properties. researchgate.netajchem-a.com
Optimized Geometry and Conformational Analysis
The first step in a typical DFT study is the geometry optimization, where the algorithm seeks the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. mdpi.com For 2-([1,1'-biphenyl]-4-yl)-1,3,4-oxadiazole, this involves determining the precise bond lengths, bond angles, and dihedral angles.
Conformational analysis, which examines how the molecule's energy changes with rotations around single bonds, can be performed to identify the most stable conformers and the energy barriers between them. For the target molecule, this would primarily involve mapping the potential energy surface as a function of the rotation around the C-C bond linking the two phenyl rings and the C-C bond linking the biphenyl (B1667301) moiety to the oxadiazole ring. Such analyses for related compounds have been crucial in understanding their structure-property relationships. nih.gov
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Affinity
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com
The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). researchgate.net The 1,3,4-oxadiazole (B1194373) ring is known to be electron-deficient and possesses a high electron affinity, making it a common building block for electron-transporting materials. researchgate.netresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that reflects the molecule's kinetic stability and the energy required for the lowest-energy electronic excitation. irjweb.comschrodinger.com A large energy gap implies high stability and low chemical reactivity, whereas a smaller gap suggests the molecule is more prone to electronic transitions and potentially more reactive. nih.gov DFT calculations are a standard method for predicting these orbital energies and the resulting gap. schrodinger.com For many 1,3,4-oxadiazole derivatives, the HOMO is typically distributed over the more electron-rich parts of the molecule (like the phenyl rings), while the LUMO is often localized on the electron-accepting oxadiazole core. researchgate.netresearchgate.net
Below is a table showing representative FMO data calculated for a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, which illustrates the typical values obtained from DFT calculations. ajchem-a.com
| Parameter | Calculated Value (eV) |
| EHOMO | -6.5743 |
| ELUMO | -2.0928 |
| Energy Gap (ΔE) | 4.4815 |
Data calculated in the gas phase using the DFT/B3LYP/6-311++G(d,p) method for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com
Prediction of Electronic Absorption and Emission Spectra
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states. researchgate.net It is a powerful tool for predicting the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. The calculations provide the energies of vertical electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the spectral bands. researchgate.net
For conjugated systems like 2-([1,1'-biphenyl]-4-yl)-1,3,4-oxadiazole, the primary absorption band in the UV-Vis spectrum typically corresponds to a π-π* transition, which can be described as an electronic excitation from the HOMO to the LUMO. researchgate.net In many donor-acceptor type oxadiazole derivatives, this transition also has significant intramolecular charge transfer (ICT) character, where electron density moves from an electron-donating part of the molecule to an electron-accepting part upon excitation. nih.gov In the target molecule, the biphenyl group would act as the donor and the oxadiazole ring as the acceptor.
The predicted absorption and emission wavelengths for various 1,3,4-oxadiazole derivatives often show good agreement with experimental data, although the choice of functional (e.g., B3LYP, CAM-B3LYP, PBE0) can influence the accuracy. researchgate.netresearchgate.net For instance, a study on 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene derivatives used TD-DFT to predict absorption and fluorescence wavelengths, confirming the ICT nature of the transitions. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for understanding molecular interactions and predicting the reactive sites for electrophilic and nucleophilic attacks. nih.gov
The MEP map is color-coded to represent different potential values. Typically, regions of negative electrostatic potential (shown in red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (shown in blue) are electron-poor and are prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential. researchgate.net
For 1,3,4-oxadiazole derivatives, MEP calculations consistently show that the most negative potential is localized around the electronegative nitrogen and oxygen atoms of the oxadiazole ring. ajchem-a.comnih.gov This indicates that these heteroatoms are the primary sites for electrophilic interactions. The hydrogen atoms of the phenyl and biphenyl rings typically exhibit a positive electrostatic potential, making them potential sites for nucleophilic interactions. researchgate.net
Quantum Chemical Approaches for Optical Properties
Beyond DFT, various quantum chemical methods are employed to simulate and understand the specific optical and photophysical properties of molecules. These simulations provide a molecular-level interpretation of experimental observations and can guide the design of new materials with tailored optical characteristics.
Simulation of Photophysical Parameters (e.g., Emission Wavelengths, Stokes Shift)
The simulation of photophysical parameters involves calculating the properties of the molecule's first singlet excited state (S₁). While the absorption spectrum is calculated from the ground state (S₀) geometry, the emission (fluorescence) spectrum is calculated from the optimized geometry of the S₁ state.
Upon photoexcitation, a molecule is promoted from the S₀ to an excited state (e.g., S₁). The geometry of the molecule then relaxes to the energy minimum of the S₁ state before emitting a photon to return to the ground state. This relaxation process lowers the energy of the excited state, causing the emitted photon to have lower energy (longer wavelength) than the absorbed photon. The difference in energy (or wavelength) between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift.
Theoretical calculations can accurately predict emission wavelengths and Stokes shifts. nih.gov The process involves:
Optimizing the molecule's geometry in its ground state (S₀).
Calculating the vertical excitation energies from the S₀ geometry to determine λabs (using TD-DFT).
Optimizing the molecule's geometry in its first excited state (S₁).
Calculating the vertical emission energies from the S₁ geometry back to the S₀ state to determine λem (using TD-DFT).
Calculating the Stokes shift (Δλ = λem - λabs).
Studies on similar 1,3,4-oxadiazole derivatives have demonstrated that this computational approach can effectively model their photophysical behavior, including significant Stokes shifts that are characteristic of molecules undergoing geometric relaxation and charge redistribution in the excited state. nih.gov
Investigation of Nonlinear Optical (NLO) Properties, including Hyperpolarizability
Theoretical investigations into the nonlinear optical (NLO) properties of 1,3,4-oxadiazole derivatives, including structures similar to 2-[1,1'-biphenyl]-4-yl-1,3,4-oxadiazole, are crucial for evaluating their potential in photonic and optoelectronic applications. researchgate.net Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are widely employed to predict the electronic structure and NLO response of these molecules. researchgate.netepstem.net These studies calculate key parameters that govern NLO activity, such as the total static dipole moment (μ), the mean polarizability (<α>), the anisotropy of polarizability (Δα), and, most importantly, the first-order hyperpolarizability (<β> or β₀). researchgate.netepstem.net
The magnitude of the first hyperpolarizability is a primary determinant of a molecule's second-order NLO response. For organic chromophores, a large β value is often associated with an extended π-conjugated system that connects electron-donating and electron-accepting groups. researchgate.net In the case of biphenyl-oxadiazole systems, the biphenyl moiety and the oxadiazole ring form a π-conjugated bridge. Theoretical studies on related molecules show that extending such conjugation can lead to an increased hyperpolarizability value, which is attributed to a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net Calculations are typically performed using a specific functional and basis set, such as B3LYP/6-311+G(d,p), to obtain optimized molecular geometries and the corresponding NLO properties. epstem.netepstem.net
The table below summarizes the typical NLO parameters calculated for oxadiazole derivatives using DFT methods. The values illustrate the type of data generated in such computational studies.
| Parameter | Symbol | Typical Unit | Significance |
|---|---|---|---|
| Total Static Dipole Moment | μ | Debye | Measures the polarity of the molecule. |
| Mean Polarizability | <α> | esu | Describes the ease of distortion of the electron cloud by an electric field. |
| Anisotropy of Polarizability | Δα | esu | Indicates the non-uniformity of the electron cloud distortion. |
| First-Order Hyperpolarizability | <β> or β₀ | esu (e.g., x 10⁻³⁰) | Quantifies the second-order NLO response of the molecule. researchgate.net |
Molecular Dynamics Simulations and Theoretical Modeling of Aggregation Phenomena
Theoretical modeling is a powerful tool for understanding the intermolecular interactions and self-assembly processes that lead to aggregation in 1,3,4-oxadiazole derivatives. rsc.org Aggregation phenomena, driven by non-covalent interactions like π-stacking, significantly influence the material's bulk properties. researchgate.netrsc.org Computational studies in this area often involve evaluating intermolecular interaction potential energy surfaces (PES) using DFT calculations to predict stable molecular packing structures. rsc.orgresearchgate.netkaust.edu.sa
For instance, detailed theoretical studies on molecules structurally related to 2-[1,1'-biphenyl]-4-yl-1,3,4-oxadiazole have elucidated the mechanisms of molecular self-assembly. rsc.org By calculating the interaction energy of a dimer as a function of intermolecular distances and orientations (e.g., face-to-face π-stacked arrangements), researchers can identify the most energetically favorable configurations. kaust.edu.sa These calculations, often performed at a DFT level like M062x/6-31G**, can confirm molecular stacking arrangements found in crystals and predict other likely aggregate structures. rsc.orgresearchgate.net
These theoretical models have identified different forms of molecular aggregates, such as H-aggregates and J-aggregates, which possess distinct structural and photophysical properties. rsc.orgkaust.edu.sa In H-aggregates, molecules typically adopt a linear conformation and form a layered structure. researchgate.net In contrast, J-aggregates often involve molecules in a Z-shaped conformation, leading to a more ordered two-dimensional layered structure. researchgate.net The primary interaction in both cases is π-stacking, with variations in the displacement of adjacent molecules along their principal axes. rsc.orgresearchgate.net While full molecular dynamics simulations can be used to study the behavior of larger ensembles of molecules over time, the foundational understanding of aggregation often begins with these detailed quantum chemical calculations of dimer interactions. mdpi.comnih.gov
The following table outlines the key characteristics of H- and J-aggregates as determined by theoretical modeling of related oxadiazole compounds.
| Feature | H-Aggregation | J-Aggregation |
|---|---|---|
| Molecular Conformation | Linear rsc.orgresearchgate.net | Z-shaped rsc.orgresearchgate.net |
| Structural Arrangement | One-dimensional layered structure rsc.orgresearchgate.net | More ordered two-dimensional layered structure rsc.orgresearchgate.net |
| Dominant Interaction | π-stacking rsc.org | π-stacking with larger displacement along the long axis rsc.orgresearchgate.net |
| Typical Formation Condition | Observed at moderate concentrations rsc.orgresearchgate.net | Favored at higher concentrations rsc.orgresearchgate.net |
Applications in Advanced Functional Materials
Organic Electronic and Optoelectronic Devices
PBD has been extensively investigated for its utility in organic electronic devices due to its electron-deficient nature. Its primary roles are centered on facilitating and controlling the movement of charge carriers within these devices.
Electron Transport Layer (ETL) and Hole Blocking Layer (HBL) Materials in Organic Light-Emitting Diodes (OLEDs)
PBD is widely recognized for its function as both an electron transport layer (ETL) and a hole-blocking layer (HBL) in OLEDs. The 1,3,4-oxadiazole (B1194373) moiety is known to confer electron-transporting properties. When used as an ETL, PBD facilitates the movement of electrons from the cathode to the emissive layer, where they can recombine with holes to generate light. Its high Highest Occupied Molecular Orbital (HOMO) energy level also allows it to act as an HBL, effectively confining holes within the emissive layer and preventing them from reaching the cathode. This dual functionality improves charge carrier balance, leading to enhanced device efficiency and brightness.
Research has shown that the performance of OLEDs can be significantly influenced by the thickness and concentration of the PBD layer. For instance, in a device structure of ITO/CuPc/PBD/NPB/Alq3/LiF/Al, inserting a PBD layer with an optimized thickness of about 1 nm resulted in a 48% improvement in electroluminescent (EL) efficiency compared to a device without the PBD layer. Similarly, when PBD is co-doped into a polymer matrix like PVK:Ir(ppy)3, it enhances the injection and transportation of electrons. The brightness of such devices increases with the PBD doping ratio up to an optimal point (a weight ratio of 100:10 for PVK:PBD), after which carrier imbalance can decrease performance.
Table 1: Effect of PBD Layer Thickness on OLED Efficiency
| PBD Layer Thickness | Relative EL Efficiency Improvement | Device Structure |
| 0 nm (Control) | 0% | ITO/CuPc/NPB/Alq3/LiF/Al |
| 1 nm | ~48% | ITO/CuPc/PBD/NPB/Alq3/LiF/Al |
Data sourced from a study on OLEDs with a PBD layer inserted between hole-injecting and hole-transporting layers.
Active Layer Components in Organic Photovoltaics (OPVs)
While PBD is a staple in OLEDs, its direct application as a primary component within the active layer of organic photovoltaics is not as extensively documented in current research. The active layer in OPVs typically consists of a blend of electron-donating and electron-accepting materials that form a bulk heterojunction to facilitate exciton (B1674681) dissociation and charge transport. The established role of PBD is primarily as a unipolar, electron-transporting material in OLEDs, rather than as a photoactive component in OPVs.
Charge Transport Characteristics in Organic Semiconductors
The charge transport properties of PBD are fundamental to its applications. As an electron-deficient (n-type) organic material, it primarily facilitates the transport of electrons. This characteristic is attributed to the electron-withdrawing nature of the 1,3,4-oxadiazole ring system. In organic semiconductors, charge transport generally occurs via a hopping mechanism between localized states, with carrier mobilities typically lower than those in inorganic semiconductors.
The efficiency of charge transport in materials like PBD is crucial for the performance of electronic devices. In OLEDs, for example, inserting a PBD-based polyimide layer between the emissive layer and the cathode can lower the energy barrier for electron injection and block holes, resulting in a significant improvement in EL efficiency. When blended with hole-transporting materials like Poly(N-vinylcarbazole) (PVK), PBD ensures a balance of charge carriers in the light-emitting layer, which is critical for efficient device operation. The mobility of charge carriers in layers containing PBD has been reported to be on the order of 10⁻⁵ cm² V⁻¹ s⁻¹.
Table 2: Charge Transport Properties of PBD
| Property | Description | Reference |
| Transport Type | n-type (electron transport) | |
| Functional Moiety | 1,3,4-Oxadiazole | |
| Mechanism | Hopping | |
| Reported Mobility (in composite layers) | ~10⁻⁵ cm² V⁻¹ s⁻¹ | |
| Primary Function | Electron transport, hole blocking |
Luminescent Materials and Scintillators
PBD and its derivatives are highly regarded for their luminescent properties, which are exploited in both solid-state lighting and radiation detection.
Photoluminescence and Electroluminescence Performance in Solid-State Applications
PBD exhibits strong fluorescence. While the core 1,3,4-oxadiazole ring itself is not emissive, its substitution with phenyl and biphenyl (B1667301) rings leads to strong absorption and fluorescence. Its photoluminescence (PL) and electroluminescence (EL) are key to its function in OLEDs.
In solid-state applications, PBD is often used as a dopant or as part of a blend. For instance, in a PVK:PBD host matrix, the blend's emission characteristics can be tuned by doping it with various porphyrin compounds. The PBD component serves as an electron-conductive dopant that helps balance charge carriers, facilitating efficient electroluminescence. Studies on devices with the structure ITO/PVK:Ir(ppy)3:PBD/BCP/Al have shown that codoping with PBD improves device brightness by enhancing electron injection and transport, which increases the probability of carrier recombination. The EL spectra of devices using PVK:PBD composites can be tailored by adding various dyes.
Scintillation Efficiency and Response in Radiation Detection
PBD is a well-established fluorescent compound used in scintillators for the detection of ionizing radiation, including alpha, beta, and gamma rays. Scintillators work by converting the energy from high-energy particles into pulses of visible light, which are then detected by a photomultiplier tube.
Butyl PBD, a derivative, is a notable scintillant used at a concentration of 31 mg/L in mineral oil for the Liquid Scintillator Neutrino Detector (LSND). PBD is considered one of the best fluors for plastic scintillators, providing high efficiency for particle detection. In composite scintillators, PBD acts as a primary fluorophore, emitting UV light (around 364 nm) which is then often shifted to a longer wavelength by a secondary fluor like 1,4-bis(2-methylstyryl)benzene (B77584) (Bis-MSB) to match the spectral response of photomultiplier tubes. A composite scintillator made with epoxy, b-PBD, and Bis-MSB was shown to be a strong blue emitter (425 nm) and demonstrated promising responses for detecting alpha, beta, and gamma radiation, with detection efficiencies of 32% for alpha (²⁴¹Am), 35.7% for beta (⁹⁰Sr-⁹⁰Y), and 6.7% for gamma (¹³⁷Cs) particles.
Table 3: Scintillation Performance of a PBD-Based Composite
| Radiation Type | Source | Absolute Detection Efficiency |
| Alpha | ²⁴¹Am | 32% |
| Beta | ⁹⁰Sr-⁹⁰Y | 35.7% |
| Gamma | ¹³⁶Cs | 6.7% |
Data for an epoxy-b-PBD-BisMSB composite scintillator.
Chemical Sensing and Recognition Platforms
Derivatives of 1,3,4-oxadiazole are notable for their electron-deficient nature, high photoluminescence quantum yields, and excellent chemical stability. These characteristics make them highly suitable for applications in chemical sensing. The nitrogen and oxygen atoms within the 1,3,4-oxadiazole ring can act as potential coordination sites for metal ions, enabling its use as a signaling component in fluorescent chemosensors. nih.gov
Development of Fluorescent Chemosensors for Specific Analytes (e.g., Metal Ions, Nitro-Explosives)
The unique photophysical properties of the 1,3,4-oxadiazole scaffold have been harnessed to develop a variety of "off-on" or "on-off" fluorescent chemosensors for detecting environmentally and biologically significant analytes.
Metal Ion Detection: Derivatives of 1,3,4-oxadiazole have demonstrated high selectivity and sensitivity for various metal ions. For instance, certain fluorinated poly(1,3,4-oxadiazole-ether)s have been shown to be particularly sensitive to silver (Ag⁺), cobalt (Co²⁺), and copper (Cu²⁺) ions in tetrahydrofuran (B95107) (THF) solution. mdpi.com The detection limits for these ions were found to be in the range of 10⁻⁷ to 10⁻⁸ M. mdpi.com Another study reported a novel calix kaust.edu.sacrown-based 1,3,4-oxadiazole derivative that acts as a selective fluorescent chemosensor for copper (Cu²⁺) ions, where the fluorescence is quenched upon binding. nih.gov Similarly, chemosensors based on 2,5-diphenyl kaust.edu.sarsc.orgkaust.edu.saoxadiazole linked to coordinating units have been developed for the detection and discrimination of Zinc (Zn²⁺) and Cadmium (Cd²⁺) ions, exhibiting significant fluorescence enhancement upon metal ion coordination. researchgate.netrsc.org These sensors show low detection limits, for example, 0.408 μM for Zn(II) and 0.246 μM for Cd(II). researchgate.net
| Oxadiazole Derivative Type | Target Metal Ion | Sensing Outcome | Detection Limit (LOD) | Reference |
|---|---|---|---|---|
| Fluorinated Poly(1,3,4-oxadiazole-ether)s | Ag⁺, Co²⁺, Cu²⁺ | Changes in absorption and fluorescence | 10⁻⁷–10⁻⁸ M | mdpi.com |
| Calix kaust.edu.sacrown-based 1,3,4-oxadiazole | Cu²⁺ | Fluorescence quenching | Not specified | nih.gov |
| 2,5-diphenyl kaust.edu.sarsc.orgkaust.edu.saoxadiazole with dipicolylamine units | Zn²⁺, Cd²⁺ | Fluorescence enhancement | 0.408 μM (Zn²⁺), 0.246 μM (Cd²⁺) | researchgate.net |
| N-(2-ethoxy-2-oxoethyl)-N-(5-(2-hydroxy-3,5-di-tert-butylphenyl)- kaust.edu.sarsc.orgkaust.edu.saoxadiazol-2-yl)glycine ethyl ester | Zn²⁺ | Prominent fluorescence enhancement | Not specified | rsc.org |
Nitro-Explosive Detection: The electron-deficient nature of the 1,3,4-oxadiazole ring also makes its derivatives suitable as fluorescent chemosensors for electron-deficient nitroaromatic compounds, which are common components of explosives. Bola-type molecules incorporating two 1,3,4-oxadiazole cores linked by a polyethylene (B3416737) glycol (PEG) chain have been developed for this purpose. nih.gov These sensors exhibit a significant "turn-off" fluorescence response in the presence of nitro-explosives such as 2,4-dinitrotoluene (B133949) (DNT), 2,4,6-trinitrotoluene (B92697) (TNT), and pentaerythritol (B129877) tetranitrate (PETN). nih.gov The quenching of fluorescence upon interaction with these analytes forms the basis of detection. nih.gov
Supramolecular Recognition and Sensing Mechanisms
The functionality of 1,3,4-oxadiazole-based chemosensors is governed by specific supramolecular interactions and photophysical processes.
Photoinduced Electron Transfer (PET): This is a common mechanism in fluorescence quenching. In the absence of the analyte, the sensor molecule fluoresces. Upon binding the analyte (e.g., a metal ion or nitro-explosive), an electron transfer can occur from the excited fluorophore to the analyte, or vice versa, which quenches the fluorescence. nih.govnih.gov For example, the quenching of a calix kaust.edu.sacrown-based sensor by Cu²⁺ is attributed to the paramagnetic nature of the ion facilitating an electron transfer mechanism. nih.gov
Internal Charge Transfer (ICT): In some sensor designs, the binding of an analyte can modulate an ICT process within the molecule. This can lead to either an enhancement or quenching of fluorescence, often accompanied by a shift in the emission wavelength. For example, a Zn²⁺ chemosensor based on a 7-nitrobenz-2-oxa-1,3-diazole derivative operates via an ICT mechanism, resulting in a distinct colorimetric change from red to yellow and a 5.5-fold enhancement in fluorescence intensity. nih.gov
Coordination and Complexation: The sensing of metal ions relies on the coordination between the heteroatoms (N, O) of the oxadiazole ring and the metal cation. nih.gov The specific geometry and nature of the coordinating groups attached to the oxadiazole core determine the selectivity for different metal ions. researchgate.netrsc.org For instance, the discrimination between Cd²⁺ and Zn²⁺ by certain oxadiazole-based ligands is achieved through the formation of complexes with different coordination environments. rsc.org
Self-Assembled Systems and Supramolecular Architectures
The planar, rigid structure of the 1,3,4-oxadiazole ring, combined with the potential for π-π stacking and other non-covalent interactions, makes its derivatives excellent building blocks for the construction of ordered supramolecular systems.
Formation of Organogels and Controlled Molecular Aggregation (H- and J-Aggregates)
Organogels: Low molecular mass organic gelators (LMOGs) based on 1,3,4-oxadiazole derivatives can self-assemble in organic solvents to form three-dimensional networks, entrapping the solvent molecules and resulting in the formation of organogels. rsc.orgfigshare.com For example, a derivative synthesized as BPOXD-B8 was shown to form stable organogels in various solvents, with π–π interactions and van der Waals forces being the primary driving forces for self-assembly. researchgate.net The critical gelation concentration (CGC) for some of these systems can be remarkably low, indicating high efficiency in gel formation. For instance, an oxadiazole derivative bearing an azobenzene (B91143) group was reported to be a "supergelator," capable of gelling solvents at a CGC as low as 5.0 × 10⁻⁴ M. figshare.com The morphology of the resulting xerogels, such as the formation of helical or flat ribbons, can be controlled by the choice of solvent. rsc.org
H- and J-Aggregates: In solution and on surfaces, certain 1,3,4-oxadiazole derivatives can form specific types of molecular aggregates known as H-aggregates and J-aggregates, which have distinct photophysical properties. A study on 2,2′-bis-(4-hexyloxyphenyl)-bi-1,3,4-oxadiazole (BOXD-6) found that it self-assembles into both H- and J-aggregates at moderate concentrations (∼10⁻⁴ M) in tetrahydrofuran, transitioning exclusively to J-aggregates at higher concentrations (∼10⁻³ M). kaust.edu.sakaust.edu.sarsc.org
H-aggregates (hypsochromically shifted absorption) typically involve a face-to-face stacking of the molecules. In the case of BOXD-6, this leads to a one-dimensional layered structure. rsc.orgresearchgate.net
J-aggregates (bathochromically shifted absorption) involve a slipped, head-to-tail arrangement. For BOXD-6, this results in a more ordered two-dimensional layered structure with a larger displacement between adjacent molecules along the molecular long axis. rsc.orgresearchgate.net
Design Principles for Self-Assembly in Solution and Solid State
The self-assembly of 1,3,4-oxadiazole derivatives is directed by a combination of non-covalent interactions. The design principles for controlling these architectures involve modulating the balance of these forces.
π-π Stacking: The electron-deficient oxadiazole ring readily engages in π-π stacking interactions with electron-rich aromatic systems. This is a dominant force in the formation of both aggregates and crystal packing. researchgate.netrsc.orgrsc.org The slip distance between stacked molecules is a critical parameter that influences the type of aggregation (H- vs. J-type) and the resulting optical properties. rsc.org
Van der Waals Forces: The introduction of long alkyl or alkoxy chains to the oxadiazole core enhances van der Waals interactions, which are crucial for the self-assembly process, particularly in the formation of organogels. figshare.comresearchgate.net
Hydrogen Bonding: While not always the primary driving force, hydrogen bonding can play a significant role in directing the assembly, especially when functional groups like amides or hydroxyls are present in the molecular structure. figshare.com
Solvophobic Effects: The interaction between the solvent and the assembling molecules is critical. In organogel formation, a poor solvent for the gelator molecules can promote aggregation and gelation, a phenomenon driven by solvophobic effects. rsc.org The choice of solvent can influence the final morphology of the self-assembled structures. rsc.orgfigshare.com
Polymeric Materials and Macromolecular Structures
The incorporation of the 1,3,4-oxadiazole moiety into polymer backbones imparts desirable properties to the resulting materials, including high thermal stability, chemical resistance, and specific electronic characteristics. The rigid and planar structure of the oxadiazole ring contributes to the formation of polymers with high glass transition temperatures and mechanical strength. researchgate.netlifechemicals.com
Two main classes of polymers containing 1,3,4-oxadiazole rings are polyamides and polyimides. researchgate.net These polymers are often synthesized by incorporating the oxadiazole ring into either the diamine or the diacid chloride monomer before polymerization. The resulting poly(1,3,4-oxadiazole)s are known for their application as heat-resistant materials. lifechemicals.com Furthermore, their electron-transporting capabilities have led to their use in electronic devices such as organic light-emitting diodes (OLEDs). lifechemicals.com The synthesis of novel polymers, such as poly(maleimide-co-methyl acrylate) functionalized with 1,3,4-oxadiazole side chains, has also been explored to create materials with potential biological applications. echemcom.com
Incorporation into Conjugated Polymers for Optoelectronic Applications
The biphenyl-oxadiazole moiety is a key building block in materials designed for optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). Its primary role is to facilitate electron transport, a crucial function for efficient device performance.
Conjugated polymers containing the 1,3,4-oxadiazole unit are widely investigated as electron transport materials in OLEDs. acs.org A well-studied analogue, 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (B1329559) (PBD), is frequently incorporated into emissive polymer layers to improve device efficiency. aip.org When blended with electroluminescent polymers, such as those based on poly(p-phenylenevinylene) (PPV), even at concentrations around 20 wt%, PBD has been shown to enhance external quantum efficiencies (EQE) by factors of 8 to 10. acs.org This improvement is attributed to more balanced charge transport within the device. aip.org
The incorporation of PBD into a polyfluorene (PF) host, for instance, enhances electron transportation, leading to a significant increase in power efficiency. aip.org The electron mobility of PBD is substantially higher than that of many host polymers, which facilitates the movement of electrons from the cathode to the emissive layer where they can recombine with holes to generate light. aip.org The use of a separate electron transport layer containing PBD in bilayer OLEDs has been demonstrated to be thousands of times more efficient than single-layer devices without it. acs.org
However, a challenge with small molecule electron transporters like PBD is their tendency to crystallize over time, especially due to Joule heating during device operation, which can reduce the device's lifetime. acs.org To overcome this, researchers have focused on incorporating the oxadiazole moiety directly into the polymer backbone or as side chains. This approach aims to combine the excellent electron-transporting properties of the oxadiazole unit with the superior film-forming capabilities and morphological stability of polymers. For example, poly(p-phenylenevinylene)-based polymers functionalized with 1,3,4-oxadiazole-containing side chains have been synthesized, demonstrating good thermal stability and tunable optoelectronic properties. rsc.org
Below is a data table summarizing the properties of a related biphenyl-oxadiazole compound used in optoelectronic applications.
| Property | Value | Reference |
| Chemical Name | 2-(4-Biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) | lumtec.com.tw |
| CAS No. | 15082-28-7 | lumtec.com.tw |
| Molecular Formula | C24H22N2O | lumtec.com.tw |
| Molecular Weight | 354.44 g/mole | lumtec.com.tw |
| UV Absorption (in THF) | 305 nm | lumtec.com.tw |
| Photoluminescence (in THF) | 380 nm | lumtec.com.tw |
| Electron Affinity (EA) | 2.16 eV | acs.org |
| Ionization Potential (IP) | 6.06 eV | acs.org |
Development of Thermally Stable Polymeric Systems
The rigid aromatic and heterocyclic structure of the 1,3,4-oxadiazole ring imparts exceptional thermal and oxidative resistance to polymers that contain this moiety. acs.org Aromatic polymers incorporating heterocyclic rings are known for their high thermal stability, good hydrolytic stability, and robust mechanical properties. nih.gov Consequently, polymers containing the biphenyl-oxadiazole unit are developed for applications demanding high-performance materials that can withstand elevated temperatures.
Poly(p-phenylene-1,3,4-oxadiazole) (POD) is a notable example of a highly thermally stable polymer, with thermal degradation temperatures ranging between 450 °C and 500 °C. acs.org The inclusion of the biphenyl group further enhances the thermal properties. Aromatic polyamides and poly(1,3,4-oxadiazole-amide)s containing pendant groups have been synthesized and shown to exhibit high thermal stability. nih.gov Thermogravimetric analysis (TGA) of such polymers often reveals decomposition temperatures well above 400°C. sciensage.inforesearchgate.net
For instance, a series of conjugated aromatic polyoxadiazoles showed good thermal stability in a nitrogen atmosphere up to 270 °C, with glass transition temperatures (Tg) in the range of 165–230 °C. acs.orgacs.org Copolymers based on poly(p-phenylenevinylene) with oxadiazole-containing side chains also exhibit good thermal stability, with decomposition temperatures recorded between 312 °C and 326 °C. rsc.org The high thermal stability of these polymers is a direct result of the strong aromatic backbone and the presence of the heterocyclic oxadiazole rings. sciensage.info
The table below presents thermal properties of various polymers incorporating the 1,3,4-oxadiazole moiety.
| Polymer Type | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Reference |
| Alkoxy-Substituted Poly(p-phenylene 1,3,4-oxadiazole)s | 165-230 °C | > 270 °C (in N2) | acs.org |
| Poly(p-phenylene-1,3,4-oxadiazole) (POD) | - | 450-500 °C | acs.org |
| Poly(p-phenylenevinylene) with oxadiazole side chains | - | 312-326 °C | rsc.org |
| Poly(1,3,4-oxadiazole-ether)s | - | > 400 °C | researchgate.net |
Liquid Crystalline Materials
The rigid, rod-like structure of molecules containing the 1,3,4-oxadiazole and biphenyl units makes them excellent candidates for the formation of liquid crystalline phases. rsc.org Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and materials exhibiting this behavior are crucial for display technologies and other photonic applications. aip.org The incorporation of heterocyclic groups like 1,3,4-oxadiazole into molecular structures can lead to a rich variety of mesophases. rsc.orgresearchgate.net
Derivatives of 1,3,4-oxadiazole are known to exhibit thermotropic liquid crystalline behavior, where the liquid crystal phases are induced by a change in temperature. medcraveonline.com The mesogenic (liquid crystal-forming) properties are highly dependent on the molecular geometry and intermolecular interactions. The linear and rigid nature of the biphenyl-oxadiazole core contributes to the formation of ordered, anisotropic fluid phases, such as nematic and smectic phases. aip.orgtandfonline.com
The presence of the oxadiazole ring, with its significant dipole moment, can enhance the mesomorphic properties of a compound. aip.org The molecular polarizability, influenced by substituents, also plays a crucial role in the formation and stability of liquid crystal phases. aip.org For example, the introduction of flexible alkoxy chains at the terminals of the rigid core can modulate the melting and clearing temperatures, which define the temperature range of the liquid crystalline phase. aip.org Research has shown that various 1,3,4-oxadiazole derivatives can exhibit enantiotropic liquid crystal behaviors over a wide temperature range with excellent thermal stability. tandfonline.com
Future Directions and Emerging Research Avenues
Rational Design of Next-Generation Biphenyl-Oxadiazole Derivatives with Tunable Properties
The future development of materials based on 2-([1,1'-biphenyl]-4-yl)-1,3,4-oxadiazole heavily relies on the principles of rational design, where computational modeling and targeted synthesis work in tandem to create novel derivatives with precisely controlled characteristics. By strategically modifying the core molecular structure, researchers can tune its electronic, optical, and charge-transport properties for specific applications, ranging from organic electronics to medicinal chemistry.
Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are indispensable tools in this endeavor. researchgate.net These theoretical calculations allow for the prediction of key parameters such as HOMO-LUMO energy levels, charge injection barriers, and reorganization energies before synthesis is even attempted. researchgate.net This predictive power accelerates the discovery of molecules with optimal properties, for instance, designing derivatives with lower electron reorganization energy to function as superior n-type semiconductor materials in Organic Light-Emitting Diodes (OLEDs).
Key strategies in the rational design of these derivatives include:
Substitution Effects: Introducing various functional groups (electron-donating or electron-withdrawing) onto the biphenyl (B1667301) rings can significantly alter the molecule's frontier molecular orbitals. researchgate.net For example, adding methoxy (B1213986) groups can induce a red-shift in emission spectra, while fluoro-substituents may have a minimal effect. researchgate.net This allows for the fine-tuning of the emission color in OLEDs.
Extended Conjugation: Synthesizing derivatives with extended π-systems can modulate the energy gap, influencing both absorption and emission wavelengths. This is crucial for developing materials for a wide range of optoelectronic devices.
Donor-Acceptor Architectures: For applications like Thermally Activated Delayed Fluorescence (TADF), a key research frontier, molecules are designed with distinct electron-donating and electron-accepting moieties. The biphenyl-oxadiazole unit can act as a potent electron-acceptor core, which, when linked to suitable donor groups, can facilitate the small singlet-triplet energy gap (ΔEST) required for efficient TADF. nih.gov
This molecular engineering approach enables the creation of a diverse library of compounds, each optimized for a specific function, thereby moving beyond serendipitous discovery to a more predictable and efficient development process.
Advanced Fabrication Techniques for High-Performance Thin Films and Devices
The transition from a promising molecule to a functional device is critically dependent on the ability to fabricate high-quality, uniform thin films. For 2-([1,1'-biphenyl]-4-yl)-1,3,4-oxadiazole and its derivatives, which are typically small organic molecules, vacuum-based deposition techniques are paramount. ox.ac.uk Future research is focused on refining these methods to achieve superior device performance, scalability, and manufacturing efficiency.
Vacuum Thermal Evaporation (VTE) is a cornerstone technique for depositing organic thin films. aip.orgvaccoat.com In this process, the material is heated in a high-vacuum chamber (typically below 5x10-6 mbar to prevent degradation) until it sublimes, subsequently condensing onto a cooler substrate to form a uniform film. vaccoat.com VTE is particularly well-suited for creating the multilayered structures found in OLEDs and organic photovoltaic cells. ox.ac.ukvdi-llc.com Emerging research aims to enhance VTE through innovations like roller-VTE systems, which promise uniform deposition over large, flexible substrates, paving the way for industrial-scale production. aip.org
Other advanced fabrication techniques being explored include:
Physical Vapor Deposition (PVD): This category includes VTE as well as methods like sputtering, which can be used to deposit a wide range of materials, including metals for electrodes in organic devices. vdi-llc.com
Chemical Vapor Deposition (CVD): In CVD, gaseous precursors react on a substrate surface to form the desired film. While more common for other materials, adaptations of CVD could offer advantages in conformity and film quality for certain organic derivatives. vdi-llc.com
Atomic Layer Deposition (ALD): ALD provides unparalleled control over film thickness and uniformity at the atomic level. Exploring ALD for organic or hybrid layers involving oxadiazole derivatives could lead to ultra-thin, pinhole-free films for highly efficient and stable devices. mdpi.com
The choice of deposition method and the precise control over process parameters like substrate temperature and deposition rate are critical for controlling the morphology of the thin film, which directly impacts device efficiency and longevity. vaccoat.com
Integration into Hybrid Organic-Inorganic Material Systems
A significant emerging trend is the integration of organic molecules like 2-([1,1'-biphenyl]-4-yl)-1,3,4-oxadiazole into hybrid organic-inorganic systems. frontiersin.org These materials combine the desirable properties of both components—such as the processability and tunable electronic properties of organics with the high charge carrier mobility and stability of inorganics—to create materials with novel functionalities. mdpi.com
A primary area of focus is in Perovskite Solar Cells (PSCs) . Organic-inorganic halide perovskites are remarkable light-absorbing materials, but their efficiency and stability are highly dependent on the adjacent charge transport layers. nipngr.orgresearchgate.net Due to its inherent electron-transporting nature and suitable energy levels, biphenyl-oxadiazole derivatives are strong candidates for use as the Electron Transport Layer (ETL) in PSCs. ntu.edu.sg The ETL's role is to efficiently extract electrons from the perovskite layer while blocking holes, thereby preventing charge recombination. ntu.edu.sg Future research will focus on designing biphenyl-oxadiazole derivatives that create an optimal interface with the perovskite, minimizing non-radiative recombination and maximizing the open-circuit voltage of the solar cell. fz-juelich.de
Beyond photovoltaics, other potential hybrid systems include:
Sensors: Integrating oxadiazole-based layers with inorganic nanostructures (e.g., metal oxides) could lead to highly sensitive and selective chemical sensors.
Light-Emitting Devices: Combining the luminescent properties of organic derivatives with the charge-injection capabilities of inorganic materials can lead to more efficient and durable hybrid OLEDs.
Metal-Organic Frameworks (MOFs): While not a direct application of the specific compound, the principles of combining organic linkers (like those derived from biphenyl-carboxylic acids) with metal nodes are central to MOF chemistry. mdpi.com The electronic properties of the oxadiazole moiety could be incorporated into MOF structures for applications in catalysis or electronics.
The performance of these hybrid systems is often dictated by the quality of the organic-inorganic interface. Therefore, a deep understanding and control of this interface at the molecular level is a critical avenue for future research.
Exploration of Novel Photophysical Phenomena and Mechanistic Understanding
A deeper investigation into the fundamental photophysical properties of 2-([1,1'-biphenyl]-4-yl)-1,3,4-oxadiazole derivatives is uncovering novel phenomena that could revolutionize organic electronics. While these compounds are known for their fluorescence, recent research has highlighted their potential as emitters that utilize a mechanism known as Thermally Activated Delayed Fluorescence (TADF) . rsc.orgelsevierpure.com
TADF is a process that allows OLEDs to convert both singlet and triplet excitons (electrically generated excited states) into light, potentially achieving 100% internal quantum efficiency without the need for expensive heavy metals like iridium or platinum found in phosphorescent OLEDs. researchgate.net The mechanism relies on molecules having a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). acs.org This small gap allows triplet excitons, which are typically non-emissive and represent 75% of the total excitons formed, to be converted back into emissive singlet excitons through reverse intersystem crossing (RISC), boosted by thermal energy. researchgate.net
The biphenyl-oxadiazole core is an excellent building block for TADF emitters. nih.gov By coupling it with electron-donating groups in a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architecture, it is possible to spatially separate the HOMO and LUMO, which helps to minimize the ΔEST. rsc.orgelsevierpure.com Research has shown that oxadiazole-based TADF emitters can achieve high photoluminescence quantum yields (up to 87%) and lead to highly efficient green and blue OLEDs. rsc.orgelsevierpure.com
Future research in this area will focus on:
New TADF Emitters: Designing and synthesizing novel biphenyl-oxadiazole derivatives to achieve stable, highly efficient TADF across the entire visible spectrum, especially for the challenging deep-blue region. acs.org
Mechanistic Studies: Employing advanced spectroscopic techniques (e.g., time-resolved photoluminescence) and quantum-chemical calculations to gain a deeper understanding of the factors governing the rates of intersystem crossing and reverse intersystem crossing. nih.govresearchgate.net
Understanding Phosphorescence: Further investigating the phosphorescence observed in some biphenyl-oxadiazole compounds at low temperatures to understand intramolecular interactions and excited-state dynamics. nih.gov
This fundamental exploration is crucial for unlocking the full potential of these molecules and providing the insights needed to design the next generation of ultra-high-efficiency optoelectronic devices.
Q & A
Basic Research Questions
What are the standard synthetic routes for 2-[1,1'-biphenyl]-4-yl-1,3,4-oxadiazole derivatives?
Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazides with substituted benzaldehydes. For example:
- Step 1: Dissolve a triazole precursor (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) in absolute ethanol.
- Step 2: Add glacial acetic acid (5 drops) and a substituted benzaldehyde (0.001 mol).
- Step 3: Reflux the mixture for 4 hours under controlled temperature.
- Step 4: Evaporate the solvent under reduced pressure and filter the solid product .
Key Variables: Solvent purity, reflux duration, and catalyst (acid) concentration significantly impact yield.
Which analytical techniques are essential for characterizing 1,3,4-oxadiazole derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Confirm structural integrity via - and -NMR to identify biphenyl protons and oxadiazole ring carbons .
- Infrared Spectroscopy (IR): Detect functional groups (e.g., C=N stretching at 1600–1650 cm) .
- Mass Spectrometry (MS): Determine molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Validation: Cross-reference data with computational simulations (e.g., DFT) to resolve ambiguities.
Advanced Research Questions
How to design an experimental study to evaluate the bioactivity of 1,3,4-oxadiazole derivatives?
Methodological Answer:
- Design Type: Use a between-subjects experimental design with control and test groups to isolate causal effects .
- Steps:
- Pre-test: Measure baseline bioactivity (e.g., enzyme inhibition) using in vitro assays.
- Treatment: Apply the compound at varying concentrations (dose-response studies).
- Post-test: Quantify bioactivity changes via spectrophotometry or fluorometry.
- Statistical Analysis: Use ANOVA or linear regression to correlate structure-activity relationships .
Critical Factors: Include negative controls (e.g., DMSO) and replicate trials (n ≥ 3) to ensure reproducibility.
How to resolve contradictions in reported biological activities of 1,3,4-oxadiazole derivatives?
Methodological Answer:
- Hypothesis Testing: Compare conflicting studies for variables such as:
- Cross-Validation: Replicate experiments using standardized protocols (e.g., OECD guidelines) .
- Meta-Analysis: Pool data from multiple studies to identify trends (e.g., using PRISMA frameworks) .
What computational methods are suitable for predicting the physicochemical properties of 1,3,4-oxadiazoles?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular Dynamics (MD): Simulate solubility and membrane permeability in lipid bilayers .
- QSAR Models: Train regression models using descriptors like logP, polar surface area, and molar refractivity .
Validation: Compare predictions with experimental data (e.g., HPLC-measured logP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
